molecular formula C11H9F3O B8685723 2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol CAS No. 819861-95-5

2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol

Cat. No. B8685723
M. Wt: 214.18 g/mol
InChI Key: FURBUXXQAGTUPO-UHFFFAOYSA-N
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Patent
US07226644B2

Procedure details

23 g of sodium hydroxide was added to 229 g of 1-(3-methyl-3-hydroxy-1-butynyl)-2,3,4-trifluorobenzene, and then stirred for 1 hour at 120° C., while acetone that is produced is distilled off using an atmospheric distillation device. This was purified by distillation under a reduced pressure (101 to 108° C./34 kPa (256 mmHg)) to obtain 110 g of 1-ethynyl-2,3,4-trifluorobenzene as an almost colorless oily material.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CC(O)(C)[C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[C:8]=1[F:15]>CC(C)=O>[C:6]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[C:8]=1[F:15])#[CH:5] |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
229 g
Type
reactant
Smiles
CC(C#CC1=C(C(=C(C=C1)F)F)F)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is produced
DISTILLATION
Type
DISTILLATION
Details
is distilled off
DISTILLATION
Type
DISTILLATION
Details
This was purified by distillation under a reduced pressure (101 to 108° C./34 kPa (256 mmHg))

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C(=C(C=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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